molecular formula C15H14INO B250742 4-ethyl-N-(2-iodophenyl)benzamide

4-ethyl-N-(2-iodophenyl)benzamide

Cat. No.: B250742
M. Wt: 351.18 g/mol
InChI Key: HHBRZPFHYLFPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-N-(2-iodophenyl)benzamide is a benzamide derivative characterized by an ethyl substituent at the para-position of the benzoyl group and a 2-iodophenyl moiety attached via an amide linkage. The iodine atom on the phenyl ring and the ethyl group on the benzamide core are critical for modulating reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

4-ethyl-N-(2-iodophenyl)benzamide

InChI

InChI=1S/C15H14INO/c1-2-11-7-9-12(10-8-11)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

HHBRZPFHYLFPJP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Benzamides

Halogen substituents on the benzamide core significantly influence reaction yields, melting points, and spectroscopic properties. Key analogs include:

Compound Name R (Benzamide) X (Phenyl) Yield (%) Melting Point (°C) IR Bands (cm⁻¹) Reference
4-Chloro-N-(2-iodophenyl)benzamide Cl Iodo 38 Not reported Not reported
4-Fluoro-N-(2-iodophenyl)benzamide F Iodo 21 127–130 1645 (C=O), 1496, 1232
4-Bromo-N-(2-nitrophenyl)benzamide Br Nitro Not reported Not reported Not reported

Key Observations :

  • Reactivity and Yield : The fluoro analog exhibits a lower yield (21%) compared to the chloro derivative (38%), suggesting steric or electronic effects of fluorine may hinder synthesis .
  • Spectroscopic Features : The fluoro compound’s IR spectrum shows a strong C=O stretch at 1645 cm⁻¹, consistent with benzamide derivatives .
  • Structural Implications : Halogens like Cl or Br may enhance electrophilic reactivity, whereas the nitro group in 4-bromo-N-(2-nitrophenyl)benzamide introduces additional steric and electronic complexity .

Alkyl- and Alkoxy-Substituted Benzamides

Alkyl and alkoxy groups alter hydrophobicity and electronic properties:

Compound Name R (Benzamide) X (Phenyl) Yield (%) Key Features Reference
4-Ethyl-N-(2-iodophenyl)benzamide Ethyl Iodo Not reported Hypothesized increased lipophilicity Target
4-Methoxy-N-(4-iodophenyl)benzamide OMe Iodo Not reported Safety data available (GHS)
N-(2-Iodophenyl)-4-methylbenzamide Me Iodo Not reported Commercial availability

Key Observations :

  • Synthetic Accessibility : Methoxy and methyl analogs are commercially available, suggesting well-established synthesis routes for alkyl/alkoxy benzamides .

Substituent Effects on Coupling Reactions

Evidence from Pd-mediated biaryl coupling reactions highlights substituent-driven regioselectivity:

  • Methylenedioxy/Acyloxy Groups : Promote ortho-product formation (4:1 ortho:para ratio) due to steric and electronic directing effects .
  • Methoxy/Phenol Groups: Yield near-equal ortho:para ratios, indicating competing electronic effects .
  • Ethyl Group (Hypothetical) : The ethyl substituent in this compound may sterically hinder ortho-coupling, favoring para-products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.